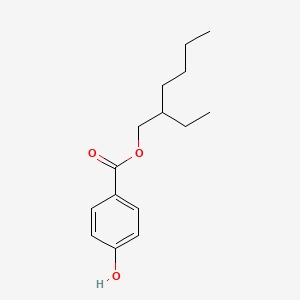

2-Ethylhexyl 4-hydroxybenzoate

Overview

Description

2-Ethylhexyl 4-hydroxybenzoate (2-EHHB, CAS 5153-25-3), also known as octylparaben, is a synthetic ester derived from 4-hydroxybenzoic acid and 2-ethylhexanol. It is characterized by a branched alkyl chain, which enhances its hydrophobicity compared to linear-chain parabens. This compound is widely utilized as a preservative in cosmetics, personal care products, and industrial formulations due to its antimicrobial properties . Additionally, 2-EHHB serves as a model compound in biochemical research to study hydrophobic interactions in protein folding and membrane dynamics .

Preparation Methods

Conventional Esterification Methods

The synthesis of 2-ethylhexyl 4-hydroxybenzoate primarily involves the esterification of p-hydroxybenzoic acid with 2-ethylhexanol. This reaction is typically catalyzed by protic acids such as sulfuric acid (H<sub>2</sub>SO<sub>4</sub>) or p-toluenesulfonic acid (p-TSA) under reflux conditions . The mechanism follows Fischer esterification, where the acid catalyst protonates the carbonyl oxygen of p-hydroxybenzoic acid, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by 2-ethylhexanol.

Reaction Parameters:

-

Molar Ratio : A 1:1.2–1.5 stoichiometric excess of 2-ethylhexanol to p-hydroxybenzoic acid is employed to drive equilibrium toward ester formation .

-

Temperature : Reactions are conducted at 150–200°C, with reflux conditions necessary to maintain kinetic energy for bond rearrangement .

-

Catalyst Loading : Acid catalysts are used at 1.5–5.5% (w/w) relative to the total reactant mass .

Water generated during esterification is removed via azeotropic distillation using solvents like toluene or xylene, which form low-boiling azeotropes with H<sub>2</sub>O . Post-reaction, crude product purification involves neutralization with NaHCO<sub>3</sub>, followed by washing with hot water to remove unreacted acid and catalyst residues .

Alternative Catalytic Systems

Solid Superacid Catalysts

Recent advancements utilize heterogeneous catalysts such as SO<sub>4</sub><sup>2−</sup>/TiO<sub>2</sub>-WO<sub>3</sub> for improved efficiency and reusability . These catalysts exhibit Brønsted and Lewis acid sites, enhancing esterification rates while minimizing side reactions. Under optimized conditions (190°C, 4–10 hours), yields exceeding 85% are achieved, with catalyst recovery rates of 90% after five cycles .

Waugh-Type Polyoxometalates

The ammonium salt of a manganese-molybdenum polyoxometalate, (NH<sub>4</sub>)<sub>6</sub>[MnMo<sub>9</sub>O<sub>32</sub>]·8H<sub>2</sub>O, has demonstrated high catalytic activity in esterification . At 0.2 g catalyst loading and 120°C, this system achieves 92% conversion in 3 hours, outperforming traditional H<sub>2</sub>SO<sub>4</sub> by reducing reaction time and energy consumption .

Industrial-Scale Production

Industrial synthesis employs continuous-flow reactors with automated temperature and pressure controls to ensure reproducibility . Key features include:

-

Reactor Design : Stainless steel or glass-lined reactors with Dean-Stark traps for efficient water removal .

-

Purification : Vacuum distillation (0.1–1 kPa) isolates the ester from unreacted alcohol, with final purity >99% confirmed via HPLC .

Table 1: Physicochemical Properties Influencing Synthesis

| Property | Value |

|---|---|

| Molecular Weight | 250.333 g/mol |

| Density | 1.035 g/cm³ |

| Boiling Point | 362.6°C (760 mmHg) |

| Melting Point | 118–120°C |

| Flash Point | 144.6°C |

Purification Techniques

Post-synthesis purification is critical for removing residual p-hydroxybenzoic acid, catalysts, and byproducts. A patented method involves:

-

Acid Washing : Crude product is treated with 5–10% (v/v) aqueous H<sub>2</sub>SO<sub>4</sub> to protonate unreacted acid, facilitating separation into organic and aqueous layers .

-

Solvent Extraction : The organic layer (containing the ester) is extracted with ethyl acetate, dried over anhydrous MgSO<sub>4</sub>, and concentrated under reduced pressure .

-

Recrystallization : High-purity esters (>99.5%) are obtained by recrystallization from ethanol/water mixtures (3:1 v/v) .

Reaction Optimization and Yield Enhancement

Catalyst Screening

Comparative studies reveal that SO<sub>4</sub><sup>2−</sup>/TiO<sub>2</sub>-WO<sub>3</sub> provides superior turnover frequency (TOF = 12.4 h⁻¹) relative to H<sub>2</sub>SO<sub>4</sub> (TOF = 8.7 h⁻¹) . The solid acid’s mesoporous structure (BET surface area = 112 m²/g) enhances reactant adsorption and mass transfer .

Solvent Effects

Non-polar solvents (e.g., toluene) improve ester yields by stabilizing the transition state through hydrophobic interactions. Polar aprotic solvents like DMF reduce yields due to competitive coordination with the catalyst .

Table 2: Comparative Performance of Catalytic Systems

| Catalyst | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| H<sub>2</sub>SO<sub>4</sub> | 180 | 8 | 78 |

| SO<sub>4</sub><sup>2−</sup>/TiO<sub>2</sub>-WO<sub>3</sub> | 190 | 6 | 87 |

| (NH<sub>4</sub>)<sub>6</sub>[MnMo<sub>9</sub>O<sub>32</sub>] | 120 | 3 | 92 |

Chemical Reactions Analysis

Types of Reactions: 2-Ethylhexyl 4-hydroxybenzoate primarily undergoes esterification and hydrolysis reactions. It can also participate in substitution reactions due to the presence of the hydroxyl group on the benzene ring .

Common Reagents and Conditions:

Esterification: p-Hydroxybenzoic acid and 2-ethylhexanol in the presence of an acid catalyst.

Hydrolysis: Acidic or basic conditions can hydrolyze the ester bond to yield p-hydroxybenzoic acid and 2-ethylhexanol.

Major Products:

Esterification: this compound.

Hydrolysis: p-Hydroxybenzoic acid and 2-ethylhexanol.

Scientific Research Applications

Chemical Properties and Characteristics

- Chemical Formula : C₁₈H₃₈O₃

- CAS Number : 5153-25-3

- Molecular Weight : 290.51 g/mol

- Solubility : Poorly soluble in water; soluble in organic solvents.

- Boiling Point : Approximately 270°C (50 mmHg) .

Biochemical Properties

This compound exhibits notable biochemical properties, making it suitable for various applications:

- Antimicrobial Activity : It inhibits the activity of enzymes involved in bacterial cell wall synthesis, leading to bacterial cell death. This property is crucial for its use as a preservative in cosmetics and pharmaceuticals .

- Endocrine Disruption Potential : The compound can mimic estrogen by binding to estrogen receptors, potentially disrupting hormonal balance in exposed organisms. This characteristic has raised concerns regarding its safety in consumer products .

Cosmetics and Personal Care Products

This compound is widely used in cosmetics due to its ability to absorb UVB radiation, protecting skin from harmful sun exposure. Additionally, it acts as a preservative, extending the shelf life of products by preventing microbial contamination .

Pharmaceutical Formulations

In pharmaceutical applications, this compound is employed to enhance the stability of formulations by preventing microbial growth. Its antimicrobial properties ensure that active ingredients remain effective over time .

Biological Research

Due to its antimicrobial properties, this compound is utilized in biological studies to inhibit microbial growth in samples such as tissues and proteins. This application is essential for maintaining sample integrity during experiments .

Environmental Studies

Researchers use this compound as a model substance in environmental studies to assess the impact of endocrine disruptors in ecosystems. Its presence can indicate potential environmental contamination and hormonal disruption risks .

Case Study 1: Multigenerational Effects on Aquatic Life

A study evaluated the multigenerational effects of this compound on Japanese medaka fish under controlled conditions. The results indicated that exposure to low concentrations (5.32 μg/L) affected fecundity and fertility across generations, highlighting potential ecological risks associated with this compound .

Case Study 2: Estrogenic Activity in Cell Cultures

In vitro studies have demonstrated that at low concentrations, this compound can mimic estrogenic activity in cell cultures. This property allows researchers to investigate cellular responses to estrogenic stimuli, providing insights into hormonal regulation mechanisms .

Mechanism of Action

The antimicrobial activity of 2-Ethylhexyl 4-hydroxybenzoate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, increasing its permeability and leading to cell lysis and death . This mechanism is effective against a broad spectrum of bacteria and fungi .

Comparison with Similar Compounds

Structural and Physical Properties

Parabens share a common 4-hydroxybenzoic acid backbone but differ in their ester substituents. Key structural and physical differences include:

| Compound Name | CAS Number | Alkyl Chain | Physical State (20°C) | Melting Point (°C) | Boiling Point (°C) | Hydrophobicity (Log P)* |

|---|---|---|---|---|---|---|

| Methyl 4-hydroxybenzoate | 99-76-3 | Methyl | Solid | 125–128 | 270–280 | 1.96 |

| Ethyl 4-hydroxybenzoate | 120-47-8 | Ethyl | Solid | 116–118 | 297–298 | 2.47 |

| Propyl 4-hydroxybenzoate | 94-13-3 | Propyl | Solid | 96–98 | 315 | 3.04 |

| Butyl 4-hydroxybenzoate | 94-26-8 | Butyl | Solid | 68–70 | 340 | 3.57 |

| 2-Ethylhexyl 4-hydroxybenzoate | 5153-25-3 | 2-Ethylhexyl | Liquid | 118–120 | 270 (6.7 kPa) | 5.12 (estimated) |

The branched 2-ethylhexyl group in 2-EHHB imparts unique properties:

- Liquid State : Unlike shorter-chain parabens (solid at room temperature), 2-EHHB is a liquid, enhancing its miscibility in oily formulations .

- Thermal Stability : Its boiling point under reduced pressure (270°C at 6.7 kPa) suggests moderate volatility compared to linear-chain analogs .

Cosmetic and Industrial Use

- 2-EHHB : Preferred in products requiring high oil solubility, such as sunscreens, creams, and waterproof coatings. Its liquid form facilitates homogeneous mixing in hydrophobic matrices .

- Shorter-Chain Parabens (Methyl, Ethyl) : Widely used in aqueous formulations (e.g., shampoos, lotions) due to higher water solubility. However, regulatory restrictions in the EU limit their concentrations due to estrogenic activity .

Biochemical Research

- 2-EHHB is employed to investigate membrane permeability and protein-lipid interactions, leveraging its strong hydrophobic character .

Toxicity and Environmental Impact

- 2-EHHB : A 2023 US EPA study on Japanese medaka revealed multigenerational reproductive toxicity at concentrations ≥ 100 µg/L, suggesting potent endocrine disruption . Its branched structure may contribute to slower biodegradation, increasing environmental persistence .

- Shorter-Chain Parabens : Demonstrated estrogenic effects in vitro but degrade faster in aquatic environments .

Biological Activity

2-Ethylhexyl 4-hydroxybenzoate (2-EHHB), also known as ethylhexyl paraben, is an ester of p-hydroxybenzoic acid and is widely used as a preservative in food and cosmetic products due to its antimicrobial properties. This compound has garnered attention for its potential biological activity, particularly concerning endocrine disruption and toxicity in various organisms.

- Chemical Formula : C₁₈H₃₈O₃

- CAS Number : 5153-25-3

- Molecular Weight : 290.51 g/mol

- Solubility : Poorly soluble in water but soluble in organic solvents.

2-EHHB exhibits its biological activity primarily through its interaction with endocrine pathways. It has been shown to bind to estrogen receptors, potentially mimicking estrogenic activity. This interaction can lead to disruptions in hormonal balance, affecting reproductive and developmental processes in exposed organisms.

Endocrine Disruption

A significant study utilizing the multigenerational extended one-generation reproduction test (MEOGRT) evaluated the effects of 2-EHHB on Japanese medaka fish. The study found that:

- Fecundity : The lowest observed effect concentration (LOEC) for fecundity was identified at 5.32 µg/L, with significant reductions in fertility observed in subsequent generations (F1 and F2) at higher concentrations (48.8 µg/L) .

- Growth Indices : Growth was adversely affected in adult females and subadult fish at concentrations as low as 48.8 µg/L .

Amphibian Metamorphosis Assay

In another study focusing on amphibians, 2-EHHB was tested alongside other compounds for their effects on metamorphosis. The results indicated:

- Developmental Acceleration : Exposure to 2-EHHB resulted in accelerated development compared to control groups, highlighting its potential impact on amphibian life cycles .

Comparative Biological Activity

Case Studies

- Multigenerational Effects on Japanese Medaka

- Aquatic Toxicity Assessment

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 2-Ethylhexyl 4-hydroxybenzoate in complex matrices?

To analyze this compound (CAS 5153-25-3) in mixtures such as biological or environmental samples, high-performance liquid chromatography (HPLC) coupled with UV or fluorescence detection is widely used. Methodological steps include:

- Sample Preparation : Liquid-liquid extraction using organic solvents (e.g., ethyl acetate) to isolate the compound from aqueous matrices.

- Calibration : Use certified reference standards (e.g., BP644 or EMPROVE® ESSENTIAL) for quantification .

- Detection : Optimize wavelength settings based on the compound’s UV absorption profile (λ~254 nm for parabens). For trace-level detection, mass spectrometry (LC-MS) enhances sensitivity .

Q. What are the critical physicochemical properties influencing the stability of this compound in experimental settings?

Key stability factors include:

- Storage Conditions : Store in airtight containers at 2–30°C, protected from light and oxidizing agents to prevent degradation .

- Thermal Stability : Decomposes at 270°C under reduced pressure (6.7 kPa), releasing CO and CO₂ .

- pH Sensitivity : While specific pH data are unavailable, parabens generally exhibit stability in acidic to neutral conditions but hydrolyze in alkaline environments.

Q. How does this compound exert antimicrobial activity?

The compound disrupts microbial membrane integrity and inhibits essential enzymes (e.g., ATPases). Its lipophilic 2-ethylhexyl chain enhances penetration into lipid bilayers, while the 4-hydroxybenzoate moiety interferes with cellular respiration. Comparative studies with methylparaben suggest similar mechanisms but altered efficacy due to structural differences .

Advanced Research Questions

Q. How can researchers investigate the metabolic pathways of this compound in microbial systems?

- Enzyme Assays : Use purified 4-hydroxybenzoate 1-hydroxylase (from Candida parapsilosis) to assess substrate specificity. Monitor NADH consumption and oxygen uptake to distinguish coupled hydroxylation from uncoupled oxidase activity .

- Metabolite Profiling : Employ HPLC or GC-MS to identify degradation products (e.g., 4-aminophenol from 4-aminobenzoate analogs) .

- Kinetic Analysis : Calculate catalytic efficiency () for substrate analogs to map structure-activity relationships.

Q. What computational approaches are suitable for predicting the interactions of this compound with biological targets?

- Quantum Mechanical Modeling : Use Density Functional Theory (DFT) with 6-311G(d,p) basis sets to compute frontier molecular orbitals (HOMO-LUMO). A lower band gap () correlates with higher reactivity, as seen in methylparaben .

- Molecular Dynamics (MD) : Simulate membrane interactions to evaluate penetration efficiency based on log (predicted ~3.5 for C15H22O3) .

- Docking Studies : Map hydrogen-bonding interactions with microbial enzymes (e.g., dihydrofolate reductase) using AutoDock Vina.

Q. How should researchers address contradictions in toxicological data for this compound?

Properties

IUPAC Name |

2-ethylhexyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O3/c1-3-5-6-12(4-2)11-18-15(17)13-7-9-14(16)10-8-13/h7-10,12,16H,3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIMKVIDORQQFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4022525 | |

| Record name | 2-Ethylhexyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5153-25-3 | |

| Record name | 2-Ethylhexyl 4-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5153-25-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl p-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005153253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-hydroxy-, 2-ethylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethylhexyl p-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4022525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl 4-hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.569 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL P-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0XG05SSB3G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.